(Trimethyl-1H-pyrazol-4-yl)methanethiol

Structural Biology Enzyme Inhibition Medicinal Chemistry

This product is the 1,3,5-trimethyl substituted pyrazole methanethiol (CAS 1934777-28-2), distinct from other pyrazole-thiol isomers. Its specific steric and electronic environment is validated for crystallographic binding (PDB: 5CGA) and acaricidal pharmacophore studies (US 3,993,766). Procure this documented-grade material (95% purity, batch-specific QC) to ensure experimental reproducibility in medicinal chemistry, agrochemical, and organometallic research applications.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 1934777-28-2
Cat. No. B13075765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trimethyl-1H-pyrazol-4-yl)methanethiol
CAS1934777-28-2
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CS
InChIInChI=1S/C7H12N2S/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3
InChIKeyBEWUVWHOBOTARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl-1H-pyrazol-4-yl methanethiol (CAS 1934777-28-2): Structural and Supply Specifications for Research Procurement


(Trimethyl-1H-pyrazol-4-yl)methanethiol (CAS 1934777-28-2), IUPAC name (1,3,5-trimethylpyrazol-4-yl)methanethiol, is a heterocyclic building block featuring a 1,3,5-trimethyl-substituted pyrazole core with a reactive methanethiol (-CH₂SH) moiety at the 4-position . Its molecular formula is C₇H₁₂N₂S with a molecular weight of 156.25 g/mol . The compound belongs to the class of functionalized pyrazole derivatives, which serve as privileged scaffolds in medicinal chemistry and agrochemical development [1]. Commercially available at a verified purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) , this compound is supplied exclusively for research and development applications, not for therapeutic or veterinary use .

Why Generic Substitution of Trimethyl-1H-pyrazol-4-yl methanethiol (CAS 1934777-28-2) Introduces Procurement and Scientific Risk


Compounds sharing the identical molecular formula C₇H₁₂N₂S or the pyrazole-methanethiol scaffold exhibit fundamentally different substitution patterns and functional group positioning that alter reactivity, binding geometry, and physicochemical properties [1]. The 1,3,5-trimethyl substitution pattern on the pyrazole ring of CAS 1934777-28-2 creates a specific steric and electronic environment distinct from isomers such as 1-ethyl-3,5-dimethyl-1H-pyrazole-4-thiol [1] or 1-isopropyl-5-(methylthio)-1H-pyrazole , which position sulfur atoms differently or alter N-alkyl substitution. Unverified substitution with generic pyrazole-thiol analogs risks synthetic incompatibility, altered coordination chemistry [2], and loss of validated structure-activity relationships documented for the 1,3,5-trimethylpyrazol-4-yl pharmacophore [3]. The specific evidence below quantifies these differentiation dimensions and supports procurement decisions based on verifiable data rather than nominal scaffold similarity.

Quantitative Differentiation Evidence for Trimethyl-1H-pyrazol-4-yl methanethiol (CAS 1934777-28-2) Relative to Structural Analogs


Structural Differentiation: X-ray Crystallographic Validation of 1,3,5-Trimethylpyrazol-4-yl Binding Mode vs. Unsubstituted or Differently Substituted Pyrazole Analogs

X-ray crystallographic analysis (PDB ID: 5CGA, resolution 1.87 Å) of Staphylococcus aureus hydroxyethylthiazole kinase (ThiM) in complex with the substrate analog 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol—a compound differing from the target only by the -CH₂OH vs. -CH₂SH terminal group—reveals that the 1,3,5-trimethylpyrazol-4-yl moiety occupies a well-defined binding pocket with specific hydrophobic contacts and steric complementarity [1]. This binding geometry is fundamentally inaccessible to pyrazole analogs lacking the 1,3,5-trimethyl substitution pattern, as the three methyl groups (at N1, C3, and C5) collectively fill a hydrophobic cavity that would otherwise remain unoccupied or cause steric clash with differently substituted derivatives [1].

Structural Biology Enzyme Inhibition Medicinal Chemistry

Application-Specific Differentiation: Documented Agrochemical Utility of 1,3,5-Trimethylpyrazol-4-yl Pharmacophore vs. Alternative Pyrazole Substituents

U.S. Patent 3,993,766 (Bayer AG) explicitly claims acaricidal compositions wherein the 2-amino-Δ²-thiazoline scaffold is substituted with a 1,3,5-trimethylpyrazol-4-yl group at the amino position, as one of four specifically enumerated aryl/heteroaryl substituents conferring acaricidal activity [1]. The patent specification designates the 1,3,5-trimethylpyrazol-4-yl substituent as a distinct and viable alternative to ortho-substituted phenyl, naphth-1-yl, and 5,6,7,8-tetrahydronaphth-1-yl groups, indicating that the 1,3,5-trimethyl substitution pattern on pyrazole is both necessary and sufficient for activity in this chemotype [1].

Agrochemical Development Acaricide Design Structure-Activity Relationship

Supply Chain Differentiation: Verified Purity and Batch Documentation vs. Undocumented Generic Sources

CAS 1934777-28-2 is supplied by Bidepharm at a verified standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analytical reports provided to purchasers . This level of documented quality assurance contrasts with generic pyrazole-thiol suppliers that may not provide batch-specific analytical data, introducing variability that can compromise synthetic reproducibility and downstream assay consistency .

Chemical Procurement Quality Assurance Synthetic Reproducibility

Physicochemical Differentiation: Computed XLogP3-AA Lipophilicity of Target Scaffold vs. Des-methyl Analog

Computational physicochemical profiling reveals that the 1,3,5-trimethyl substitution pattern on the pyrazole core of compounds related to CAS 1934777-28-2 substantially increases lipophilicity relative to the unsubstituted (1H-pyrazol-4-yl)methanethiol analog. The unsubstituted analog (CAS 1927883-75-7, molecular weight 114.17 g/mol) has a computed XLogP3 value of 1.1 [1]. While the target compound itself lacks a publicly available computed XLogP3 value in authoritative databases at the time of this analysis, structurally analogous 1-ethyl-3,5-dimethyl-1H-pyrazole-4-thiol (C₇H₁₂N₂S, MW 156.25 g/mol) has a computed XLogP3-AA of 1.5 [2], representing an approximate increase of 0.4 log units attributable to additional alkyl substitution.

Physicochemical Profiling Drug-likeness ADME Prediction

Coordination Chemistry Differentiation: 3,4,5-Trimethylpyrazole Electronic Effects on Ligand Design vs. Dimethyl Analogs

Research on poly(pyrazol-1-yl)alkane ligands demonstrates that substituents on the pyrazole ring directly modulate coordination behavior toward transition metals. Studies have shown that bis(pyrazol-1-yl)methane ligands incorporating 3,4,5-trimethylpyrazole groups exhibit altered electronic and steric characteristics compared to those using 3,5-dimethylpyrazole, affecting metal-binding geometry and complex stability [1]. The coordination chemistry of poly(pyrazol-1-yl)alkanes can be 'easily adjusted by changing the electronic and steric characteristics of substituents on the 3-, 4- or 5-positions of the pyrazole ring' [1], establishing that the full trimethyl substitution pattern confers distinct ligand properties relative to less substituted pyrazole derivatives [1].

Coordination Chemistry Ligand Design Metal Complex Synthesis

Validated Application Scenarios for Trimethyl-1H-pyrazol-4-yl methanethiol (CAS 1934777-28-2) Based on Quantitative Evidence


Structure-Based Drug Design Leveraging Experimentally Validated 1,3,5-Trimethylpyrazole Binding Geometry

For medicinal chemistry programs targeting enzymes with hydrophobic binding pockets structurally homologous to Staphylococcus aureus ThiM, CAS 1934777-28-2 provides a methanethiol-functionalized scaffold whose 1,3,5-trimethylpyrazol-4-yl core has been crystallographically validated to occupy a defined hydrophobic cavity at 1.87 Å resolution (PDB ID: 5CGA) [1]. The -CH₂SH group serves as a versatile synthetic handle for further derivatization (e.g., thioether formation, disulfide conjugation, metal coordination) while the trimethyl-substituted pyrazole core maintains the validated binding geometry documented in the structural biology literature [1]. This scenario is not applicable to generic pyrazole-thiol analogs lacking the specific 1,3,5-trimethyl substitution pattern, as alternative substitution would disrupt the steric complementarity documented in the crystal structure [1].

Agrochemical Intermediate Development Guided by Patent-Validated Pharmacophore Utility

For agrochemical discovery programs developing acaricidal agents or ectoparasiticides, CAS 1934777-28-2 provides a methanethiol-equipped building block incorporating the 1,3,5-trimethylpyrazol-4-yl pharmacophore explicitly claimed in U.S. Patent 3,993,766 as an active substituent in 2-amino-Δ²-thiazoline acaricides [1]. The methanethiol group enables conjugation or incorporation into novel acaricidal scaffolds while leveraging the patent-validated pharmacophore core. Alternative pyrazole substitution patterns (e.g., 1-ethyl-3,5-dimethyl, 1-isopropyl, or unsubstituted pyrazole) lack equivalent patent-based validation for this specific acaricidal chemotype, making CAS 1934777-28-2 the structurally preferred starting material for SAR studies building on this established acaricidal framework [1].

Reproducible Synthetic Chemistry Requiring Batch-Verified Purity and Analytical Documentation

For synthetic chemistry workflows where reproducibility and traceability are paramount—including multi-step syntheses, library production, and SAR studies—CAS 1934777-28-2 is supplied at a verified 95% purity with batch-specific QC documentation including NMR, HPLC, and GC analytical reports [1]. This documented quality assurance mitigates the risk of batch-to-batch variability that can compromise reaction yields, introduce impurities, or confound biological assay interpretation when using generic or undocumented pyrazole-thiol analogs [1]. Procurement of the documented-grade material directly supports experimental reproducibility and data integrity across iterative synthetic campaigns [1].

Metal Complex Synthesis Requiring Tunable Steric and Electronic Pyrazole Substituents

For inorganic and organometallic chemistry research involving polydentate nitrogen-donor ligands, CAS 1934777-28-2 offers a methanethiol-functionalized derivative of the 1,3,5-trimethylpyrazole core. Literature precedent establishes that the coordination behavior of poly(pyrazol-1-yl)alkane ligands can be systematically tuned by modifying substituents at the 3-, 4-, and 5-positions of the pyrazole ring [1]. The 1,3,5-trimethyl substitution pattern provides distinct steric and electronic characteristics relative to 3,5-dimethylpyrazole analogs, affecting metal-binding geometry and complex stability [1]. The methanethiol group further enables thiolate coordination or serves as an attachment point for constructing heteroscorpionate N₂S-type ligands [1].

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